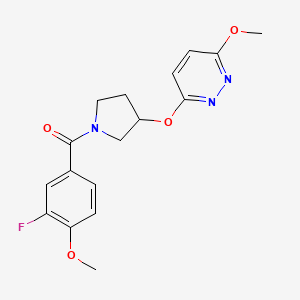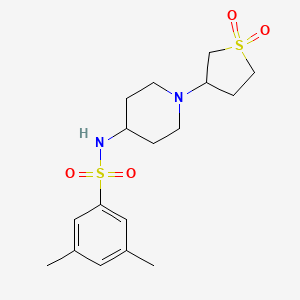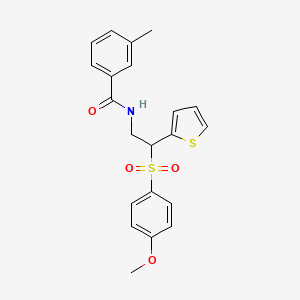
1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTU is a urea derivative that belongs to the class of quinoline-based compounds. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Applications De Recherche Scientifique
Antimicrobial Activities
- Some derivatives of 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea have been synthesized and evaluated for their antimicrobial activities. Compounds synthesized from similar structures exhibited good activity against various microorganisms, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).
Chemical Synthesis and Characterization
- Novel derivatives of related compounds have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. These studies often involve the synthesis of new chemical entities with potential uses in various fields of chemistry and pharmacology (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Agents
- Research into derivatives of similar structures has indicated potential applications in developing anti-inflammatory and analgesic agents. This suggests that these compounds might be valuable in therapeutic treatments for inflammation and pain (Farag et al., 2012).
Optoelectronic and Nonlinear Optical Properties
- Investigations into the optoelectronic and nonlinear optical properties of compounds structurally related to 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea have been conducted. These studies aim to explore their potential applications in materials science, particularly in the fields of optoelectronics and photonics (Irfan et al., 2020).
Molecular Structure Analysis
- X-ray diffraction and other analytical techniques have been used to study the molecular structure of similar compounds. This research aids in understanding the molecular framework and potential applications in various scientific fields, including pharmaceuticals and materials science (Mazina et al., 2004).
Catalytic Synthesis
- Studies on the catalytic synthesis of related compounds have been conducted, demonstrating the potential for efficient and novel synthetic routes. This research contributes to the field of synthetic chemistry, offering new methods for producing complex chemical structures (Prabakaran, Manivel, & Khan, 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-11-23-17-9-8-16(12-13(17)3-10-18(23)24)22-19(25)21-15-6-4-14(20)5-7-15/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURYTGQORAWLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)
![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)
![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)




![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)
![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)